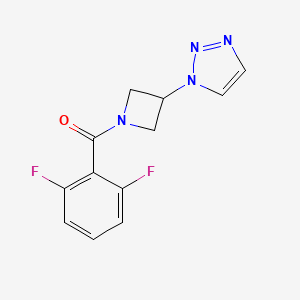

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,6-difluorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

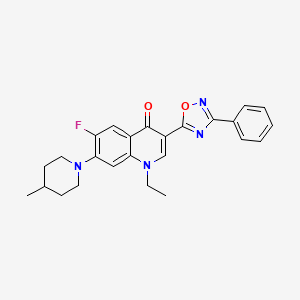

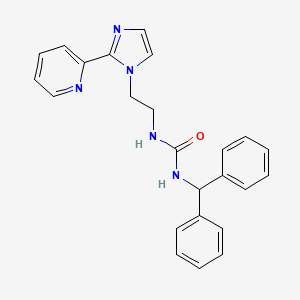

The compound contains a 1,2,3-triazole ring, an azetidine ring, and a difluorophenyl group. The 1,2,3-triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The azetidine ring is a four-membered cyclic amine, and the difluorophenyl group is a phenyl ring with two fluorine substitutions .

Molecular Structure Analysis

The 1,2,3-triazole ring is planar and aromatic, contributing to the stability of the molecule . The azetidine ring, being a strained four-membered ring, could have significant reactivity .Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the azetidine ring and the 1,2,3-triazole ring. The azetidine ring could undergo ring-opening reactions, while the 1,2,3-triazole ring could participate in various transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. The presence of the 1,2,3-triazole ring could contribute to its stability, while the azetidine ring could influence its reactivity .Scientific Research Applications

Biological Activity Screening

The presence of the 1,2,3-triazole ring in compounds makes them attractive for screening for biological activity . This is because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .

Antifungal Activity

1H-1,2,3-triazole-4-carboxylic acid derivatives, which can be synthesized from this compound, have been used for the synthesis of compounds that exhibited antifungal activity .

Antimicrobial Activity

These derivatives have also shown antimicrobial activity against the Mycobacterium tuberculosis strain H37Rv .

Antiviral Activity

Compounds derived from this compound have shown antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) .

Anticancer Activity

They have also shown anticancer activity against various cancer cell lines .

Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE)

(1H-1,2,3-Triazol-1-yl)acetic acids, which can be synthesized from this compound, have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .

Monoacylglycerol Lipase Antagonists

These acids have also been used to synthesize antagonists of monoacylglycerol lipase .

HIV-1 Capsid Inhibitors

The synthesis and biological testing of a number of (1H-1,2,3-triazol-1-yl)acetic acid derivatives made possible their application as inhibitors of the HIV-1 capsid (HIV-1 CA) for the design of antiviral drugs on their basis .

Future Directions

Mechanism of Action

Target of Action

Compounds with a similar structure, such as 1h-1,2,3-triazole derivatives, have been reported to exhibit a broad range of biological activities . They have been used in the synthesis of compounds active against various diseases .

Mode of Action

It’s known that 1,2,3-triazole moiety can interact with specific biological targets . The compound might interact with its targets in a similar manner, leading to changes in the biological system.

Biochemical Pathways

Compounds with a similar structure have been reported to show different biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

1h-1,2,3-triazole, a similar compound, is known to be highly soluble in water . This property could potentially influence the bioavailability of the compound.

Result of Action

Compounds with a similar structure have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name |

(2,6-difluorophenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N4O/c13-9-2-1-3-10(14)11(9)12(19)17-6-8(7-17)18-5-4-15-16-18/h1-5,8H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJOVDLBMANUBLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=CC=C2F)F)N3C=CN=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,6-difluorophenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2415157.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2415166.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2415167.png)

![4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2415170.png)

![N'-[(1Z)-(4-methylphenyl)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B2415171.png)

![3-amino-N-(2,4-difluorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2415172.png)